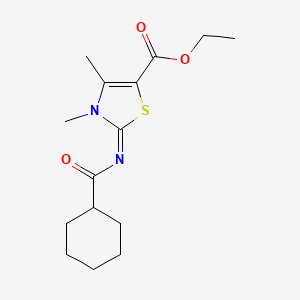
2-(环己烷甲酰亚氨基)-3,4-二甲基-1,3-噻唑-5-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present . The molecular formula represents the number and type of atoms in a molecule, while the structural formula shows the arrangement of atoms .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of reactions depends on the functional groups present in the starting materials and the product . The synthesis often involves steps like functional group interconversion and carbon-carbon bond formation .Molecular Structure Analysis
The molecular structure of an organic compound can be analyzed using various spectroscopic techniques like NMR, IR, and mass spectrometry . These techniques provide information about the types of atoms in the molecule, their connectivity, and the 3D arrangement of atoms .Chemical Reactions Analysis
The chemical reactions of an organic compound are determined by its functional groups. For example, a compound with a carbonyl group might undergo nucleophilic addition reactions, while a compound with a carbon-carbon double bond might undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of an organic compound include its melting point, boiling point, solubility, and reactivity. These properties are influenced by the compound’s molecular structure .科学研究应用
Antimicrobial Agent Development
The structural similarity of Oprea1_469518 to other imino compounds suggests potential as an antimicrobial agent. Compounds like bis(imino)acenaphthene (BIAN) imidazolium salts have shown high efficacy against pathogens like S. aureus, B. subtilis, E. coli, and P. aeruginosa . The electrostatic interactions with the phospholipid bilayer of bacterial cells by such compounds can compromise the integrity of the cytoplasmic membrane, leading to respiratory inhibition and intracellular coagulation . Oprea1_469518 could be synthesized and tested for similar antimicrobial properties.
Main Group Chemistry Applications
N-heterocyclic imines, to which Oprea1_469518 structurally relates, have been utilized in main group chemistry for the stabilization of electron-deficient species . The imidazolin-2-imino group, for example, has been used to stabilize low-valent metal cations and species with previously unknown bonding modes . Research into the applications of Oprea1_469518 in main group chemistry could lead to the discovery of new compounds with unique electronic structures and reactivities.
Catalysis
The imino group in Oprea1_469518 could serve as a ligand in catalytic complexes. Similar to 2-imino-1,10-phenthrolyl complexes, which have been reported to show catalytic activity , Oprea1_469518 could be explored for its potential to form catalytically active complexes with metals such as iron or cobalt. These complexes could be applied in various organic transformations, potentially offering a new avenue for catalytic applications.
作用机制
Target of Action
The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for cyclic structures, such as cyclohexane . .
Mode of Action
The compound likely interacts with its targets through a nucleophilic addition mechanism. The nitrogen in the imino group and the oxygen in the carboxylate group can act as nucleophiles, attacking electrophilic sites on target molecules . This can lead to changes in the target’s structure and function, potentially altering cellular processes .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Given its structure, it might interfere with pathways involving cyclic compounds or those regulated by proteins with similar structural motifs . The downstream effects would depend on the specific pathways and targets involved.
Pharmacokinetics
Factors like the compound’s size, polarity, and functional groups would influence its ADME properties . For instance, the ethyl and carboxylate groups might enhance its solubility, affecting absorption and distribution, while the cyclohexane and thiazole groups could influence its metabolic stability .
Result of Action
The molecular and cellular effects of the compound’s action are largely unknown due to the lack of specific information about its targets and mode of action. Its potential to alter protein structure and function suggests it could have significant effects on cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, temperature, pH, and the presence of other molecules can affect its stability and interactions with targets . Additionally, the compound’s action could be influenced by the genetic and epigenetic state of the cells it interacts with .
安全和危害
未来方向
属性
IUPAC Name |
ethyl 2-(cyclohexanecarbonylimino)-3,4-dimethyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-4-20-14(19)12-10(2)17(3)15(21-12)16-13(18)11-8-6-5-7-9-11/h11H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDNDVZWSPCMSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2CCCCC2)S1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(cyclohexanecarbonylimino)-3,4-dimethyl-1,3-thiazole-5-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2'-(1,3-Benzodioxol-5-yl)-7'-methoxy-1-propyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2896640.png)
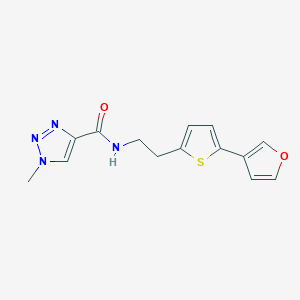
![3-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-4-methylphenyl]pyridine](/img/structure/B2896643.png)
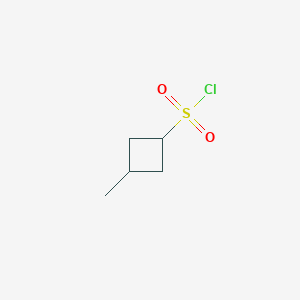


![N-[2-Methoxy-6-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2896653.png)
![methyl (2E)-3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]acrylate](/img/structure/B2896654.png)
![2-((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)-1-morpholinoethanone](/img/structure/B2896655.png)
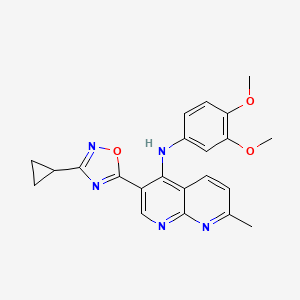
![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2896657.png)
![4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrimidin-2-amine](/img/structure/B2896658.png)
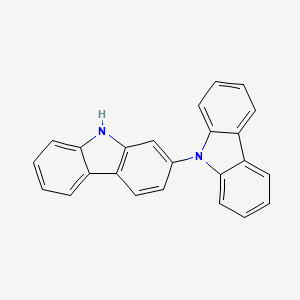
![N-(2-chlorophenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2896660.png)